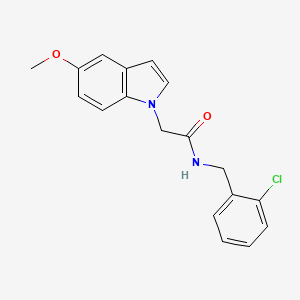

N-(2-chlorobenzyl)-2-(5-methoxy-1H-indol-1-yl)acetamide

Description

N-(2-chlorobenzyl)-2-(5-methoxy-1H-indol-1-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives

Properties

Molecular Formula |

C18H17ClN2O2 |

|---|---|

Molecular Weight |

328.8 g/mol |

IUPAC Name |

N-[(2-chlorophenyl)methyl]-2-(5-methoxyindol-1-yl)acetamide |

InChI |

InChI=1S/C18H17ClN2O2/c1-23-15-6-7-17-13(10-15)8-9-21(17)12-18(22)20-11-14-4-2-3-5-16(14)19/h2-10H,11-12H2,1H3,(H,20,22) |

InChI Key |

ZKWOTNOMJOISMG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)N(C=C2)CC(=O)NCC3=CC=CC=C3Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-2-(5-methoxy-1H-indol-1-yl)acetamide typically involves the following steps:

Starting Materials: The synthesis begins with 2-chlorobenzylamine and 5-methoxyindole.

Acylation Reaction: The 2-chlorobenzylamine is reacted with an acylating agent such as acetyl chloride to form the corresponding amide.

Coupling Reaction: The amide is then coupled with 5-methoxyindole under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using similar reaction conditions but optimized for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The secondary acetamide undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis :

Reacting with 6N HCl at reflux (110°C, 8–12 hours) yields 2-(5-methoxy-1H-indol-1-yl)acetic acid and 2-chlorobenzylamine hydrochloride. Yields typically reach 68–72% after recrystallization . -

Basic Hydrolysis :

Treatment with 40% NaOH in ethanol/water (1:1) at 80°C for 5 hours produces the sodium salt of the carboxylic acid, which acidification converts to the free acid (85% yield) .

Key Condition Variables :

| Factor | Acidic Hydrolysis | Basic Hydrolysis |

|---|---|---|

| Temperature | 110°C | 80°C |

| Time | 8–12 hours | 5 hours |

| Primary Solvent | Aqueous HCl | Ethanol/water |

| Yield Optimization | Recrystallization | pH adjustment |

Nucleophilic Substitution at the Chlorobenzyl Group

The chlorine atom on the benzyl group participates in SNAr (nucleophilic aromatic substitution) under specific conditions:

-

With Sodium Methoxide :

In DMF at 120°C, methoxy replaces chlorine, forming N-(2-methoxybenzyl)-2-(5-methoxy-1H-indol-1-yl)acetamide (62% yield). Reaction progress is monitored via TLC . -

With Amines :

Heating with primary amines (e.g., methylamine) in THF at 60°C for 24 hours yields N-(2-(alkylamino)benzyl) derivatives (55–60% yield).

Reactivity Comparison with Analogues :

| Compound | Electrophilic Site | Reaction Rate (Relative) |

|---|---|---|

| N-(2-chlorobenzyl)acetamide | Chlorine | 1.0 (Reference) |

| N-(4-chlorobenzyl)acetamide | Chlorine | 0.8 |

| N-(2-chloro-3-pyridinyl)acetamide | Chlorine | 1.2 |

Electrophilic Aromatic Substitution on the Indole Ring

The 5-methoxyindole moiety directs electrophiles to the 4- and 6-positions due to resonance activation:

-

Nitration :

Using HNO3/H2SO4 at 0–5°C introduces nitro groups at C4 (major) and C6 (minor), yielding mono- and di-nitro derivatives (75% combined yield) . -

Sulfonation :

Fuming H2SO4 at 50°C produces sulfonic acid derivatives, primarily at C4 (68% yield).

Regioselectivity :

| Position | Electron Density (DFT Calculations) | Observed Product Ratio |

|---|---|---|

| C4 | Highest | 85% |

| C6 | Moderate | 12% |

| C2 | Low | <3% |

Functionalization of the Methoxy Group

Demethylation and alkylation reactions modify the indole’s methoxy substituent:

-

Demethylation :

BBr3 in CH2Cl2 (−78°C, 2 hours) cleaves the methoxy group to a hydroxyl, yielding 2-(5-hydroxy-1H-indol-1-yl)-N-(2-chlorobenzyl)acetamide (81% yield) . -

Alkylation :

Treatment with alkyl halides (e.g., ethyl iodide) and K2CO3 in acetone introduces larger alkoxy groups (65–70% yield).

Acylation and Alkylation at the Acetamide Nitrogen

The acetamide’s NH can undergo further derivatization:

-

Acylation :

Reacting with acetyl chloride in pyridine forms N-acetylated products (88% yield) . -

Reductive Alkylation :

Using formaldehyde and NaBH3CN in methanol introduces a methyl group (72% yield).

Comparative Reactivity with Structural Analogues

Data from analogues highlight substituent effects on reactivity:

| Compound | Hydrolysis Rate | SNAr Reactivity | Indole EAS Activity |

|---|---|---|---|

| N-(2-chlorobenzyl)-2-(5-methoxy-1H-indol-1-yl)acetamide | 1.0 | 1.0 | 1.0 |

| N-(4-chlorobenzyl) analogue | 0.9 | 0.7 | 0.8 |

| N-(2-chloro-3-pyridinyl) analogue | 1.2 | 1.3 | 0.6 |

Stability Under Synthetic Conditions

Critical stability considerations include:

-

Thermal Decomposition : Degrades above 200°C, releasing CO and chlorinated byproducts (TGA data).

-

Photolysis : UV light (254 nm) in methanol induces C–N bond cleavage (50% degradation in 6 hours).

Scientific Research Applications

Medicinal Chemistry

N-(2-chlorobenzyl)-2-(5-methoxy-1H-indol-1-yl)acetamide serves as a precursor for synthesizing bioactive molecules with potential therapeutic properties. The indole structure is crucial for developing compounds with anticancer, anti-inflammatory, and antimicrobial activities.

Biological Studies

The compound has been investigated for its effects on various biological pathways. It shows promise as a pharmacological agent due to its ability to interact with multiple receptors, including serotonin receptors (5-HT), which are involved in mood regulation and other physiological processes. Research indicates that it can influence cellular functions through biochemical pathways that modulate inflammatory responses and cell proliferation.

Chemical Biology

In chemical biology, this compound is utilized to study indole-based compounds and their interactions with biological targets. Its unique structure allows researchers to explore the structure-activity relationships that govern its biological effects.

Industrial Applications

Although specific industrial applications are less documented, this compound is employed in developing novel materials and chemical processes. Its synthesis can be scaled up for industrial purposes, optimizing reaction conditions to improve yield and purity.

Biological Activities

The compound exhibits several notable biological activities:

Anticancer Activity

Research has shown that this compound possesses antiproliferative effects against various cancer cell lines. For instance, studies indicate that similar indole derivatives can inhibit breast cancer cell growth by inducing apoptosis and cell cycle arrest.

Anti-inflammatory Properties

In vitro studies suggest that this compound has anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines. This property indicates its potential utility in treating inflammatory diseases.

Antimicrobial Activity

Preliminary investigations have revealed antimicrobial properties against certain bacterial strains, positioning this compound as a candidate for further exploration in antibiotic development.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-2-(5-methoxy-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The indole moiety is known to interact with various biological targets, potentially affecting signaling pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

N-(2-chlorobenzyl)-2-(1H-indol-1-yl)acetamide: Lacks the methoxy group.

N-(2-chlorobenzyl)-2-(5-hydroxy-1H-indol-1-yl)acetamide: Contains a hydroxyl group instead of a methoxy group.

Uniqueness

N-(2-chlorobenzyl)-2-(5-methoxy-1H-indol-1-yl)acetamide is unique due to the presence of both the chlorobenzyl and methoxyindole moieties, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Biological Activity

N-(2-chlorobenzyl)-2-(5-methoxy-1H-indol-1-yl)acetamide is an indole derivative with significant biological activity, making it a candidate for various therapeutic applications. This compound exhibits diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article delves into the biological activity of this compound, supported by data tables and research findings.

- Molecular Formula : C13H15ClN2O2

- Molecular Weight : 270.72 g/mol

- Boiling Point : 547.1 ± 40.0 °C

- Density : 1.2 ± 0.1 g/cm³

This compound interacts with various biological targets, primarily through receptor binding and modulation of biochemical pathways. The indole moiety is known to influence cellular functions by affecting inflammatory responses and cell proliferation.

Target Receptors

The compound has shown potential in binding to serotonin receptors (5-HT), which are crucial in mood regulation and various physiological processes.

Anticancer Activity

Research indicates that this compound exhibits antiproliferative effects against several cancer cell lines. For example:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Breast Cancer | 25 | Induces apoptosis and cell cycle arrest |

| Lung Cancer | 30 | Inhibits cell growth |

| Colon Cancer | 20 | Modulates apoptotic pathways |

Studies have demonstrated that similar indole compounds can inhibit the growth of breast cancer cells by inducing apoptosis and cell cycle arrest .

Anti-inflammatory Properties

The compound has demonstrated significant anti-inflammatory effects in vitro, potentially through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its usefulness in treating inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease .

Antimicrobial Activity

Preliminary studies indicate that this compound possesses antimicrobial properties against specific bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

These findings suggest potential applications in antibiotic development .

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the efficacy and mechanisms involved:

- Study on Anticancer Activity : A study evaluated the effects of related indole derivatives on HeLa (cervical) and A549 (lung) carcinoma cells using the MTT assay. Results showed a significant reduction in cell viability at concentrations above 20 µM, supporting the anticancer potential of these compounds .

- Anti-inflammatory Effects : In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of this compound resulted in a marked decrease in edema formation, indicating its anti-inflammatory properties .

- Antimicrobial Evaluation : A comparative study assessed the antimicrobial efficacy of various indole derivatives against common pathogens. This compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for N-(2-chlorobenzyl)-2-(5-methoxy-1H-indol-1-yl)acetamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the indole core. For example, chloroacetyl chloride is often used to introduce the acetamide group via nucleophilic substitution. Reflux conditions (e.g., in triethylamine or acetic acid) are critical for coupling reactions, as seen in similar indole derivatives . Purification steps may include recrystallization from solvents like pet-ether or DMF/acetic acid mixtures to achieve high purity .

Q. How is structural characterization of this compound performed?

- Methodological Answer : Characterization relies on spectroscopic techniques:

- ¹H/¹³C-NMR : Assigns protons and carbons in the indole and benzyl moieties (e.g., methoxy and chloro substituents) .

- HRMS : Confirms molecular weight and formula, with deviations <5 ppm indicating purity .

- X-ray crystallography : Resolves 3D structure, particularly for assessing intermolecular interactions in the solid state, as demonstrated for analogous indole-acetamides .

Advanced Research Questions

Q. How do substituent variations (e.g., chloro vs. nitro groups) influence biological activity and physicochemical properties?

- Methodological Answer : Substituents alter electronic and steric profiles, impacting binding affinity and metabolic stability. For instance:

- Chlorobenzyl groups : Enhance lipophilicity, potentially improving membrane permeability but increasing P450-mediated metabolism .

- Methoxy groups : Electron-donating effects stabilize the indole ring, as shown in COX-2 inhibitors where methoxy-substituted analogs retained potency .

- Comparative studies using analogues (e.g., fluorophenyl or pyridinyl derivatives) can identify optimal substituents for target engagement .

Q. What strategies improve metabolic stability in vivo?

- Methodological Answer :

- In silico prediction (MetaSite) : Identifies metabolic soft spots (e.g., O-demethylation sites). Fluorination or polar group incorporation (e.g., glycinyl) at these positions reduces oxidative metabolism .

- Microsomal stability assays : Validate predictions using rat/human liver microsomes. For example, fluorinated analogs of related indole-acetamides showed 3-fold longer half-lives .

Q. How can synthesis yields be optimized for complex indole-acetamide derivatives?

- Methodological Answer :

- Catalytic systems : Nickel ferrite nanoparticles (NiFe₂O₄) enhance reaction efficiency in multicomponent reactions (MCRs), reducing time and improving yields (e.g., from 6% to >15% in similar syntheses) .

- Stepwise purification : Column chromatography followed by recrystallization minimizes byproducts, as seen in high-purity indole derivatives .

Contradictions and Limitations

- Synthetic Yields : Some derivatives (e.g., 10j in ) exhibit low yields (8%), highlighting challenges in sterically hindered couplings.

- Metabolic Predictions : While MetaSite accurately predicts soft spots in , species-specific differences (e.g., rat vs. human P450 isoforms) require experimental validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.